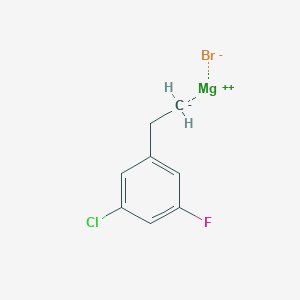![molecular formula C14H13NO2S B12627271 4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one is a complex organic compound that features a combination of pyridine, thiophene, and enone functional groups
Métodos De Preparación
The synthesis of 4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of 6-methoxypyridine with thiophene-2-carbaldehyde under specific conditions.
Enone Formation: The intermediate is then subjected to aldol condensation with acetone to form the enone structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Análisis De Reacciones Químicas
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine or thiophene rings, using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activities and signaling pathways, particularly those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one can be compared with similar compounds such as:
4-(2-Thienyl)but-3-en-2-one: This compound lacks the methoxypyridine group, making it less versatile in biological applications.
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one: This compound has a naphthalene ring instead of a thiophene ring, which alters its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of electronic properties and reactivity, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C14H13NO2S |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
4-[3-(6-methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H13NO2S/c1-10(16)6-7-13-11(8-9-18-13)12-4-3-5-14(15-12)17-2/h3-9H,1-2H3 |
Clave InChI |
HHBMYESOMIVWAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC1=C(C=CS1)C2=NC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


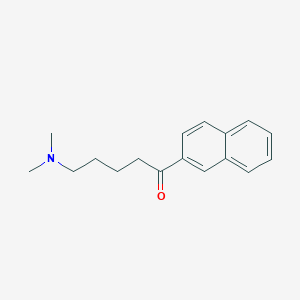
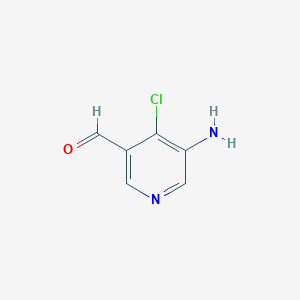
![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)
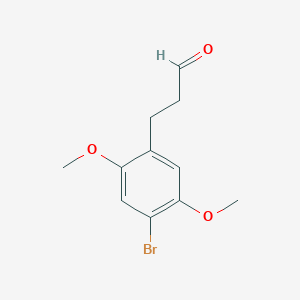
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
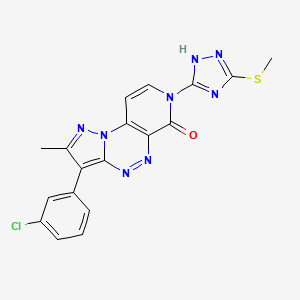
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
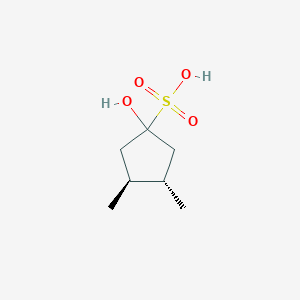
![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)
